molecular formula C20H32O4 B593197 PGF2alpha-1,9-lactone CAS No. 55314-48-2

PGF2alpha-1,9-lactone

Cat. No.: B593197
CAS No.: 55314-48-2
M. Wt: 336.5
InChI Key: ZVWMOTMHZYWJPF-WTKFZEAQSA-N
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Description

PGF2alpha-1,9-lactone is a synthetically derived lactone form of Prostaglandin F2α (PGF2α), serving as a crucial intermediate and reference standard in prostaglandin research . This compound belongs to the class of 1,9-lactones, which are cyclic esters formed between the C1 carboxylic acid and the C9 hydroxyl group of the prostaglandin structure . First synthesized via the Corey-Nicolaou procedure, a "double activation" method using triphenylphosphine and 2,2'-dipyridyl disulfide, this lactone is a foundational structure for the study of prostaglandin analogs . In research settings, PGF2alpha-1,9-lactone is primarily valued for its role as a key synthon in the stereo-controlled total synthesis of natural prostaglandins and their structural analogs . Its utility extends to the preparation of other prostaglandin lactones and the exploration of their biological activity, including studies on platelet aggregation . While 1,15-lactone prostaglandins have been identified in marine molluscs like Tethys fimbria , the 1,9-lactones have so far been observed predominantly in synthetic contexts, highlighting their importance in laboratory studies . Researchers also utilize this compound as a precursor for obtaining 9β-halogen-substituted prostaglandins and other modified cyclopentane intermediates, enabling the development of novel analogs for future applications . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWMOTMHZYWJPF-WTKFZEAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C=C\CCCC(=O)O[C@H]2C[C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025562
Record name Prostaglandin F2alpha 1,9-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55314-48-2
Record name Prostaglandin F2alpha 1,9-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

PGF2alpha-1,9-lactone synthesis pathway in vivo

PGF2 & The 1,9-Lactone: Biosynthetic Origins and Chemical Derivatization

Executive Summary

Prostaglandin F2


1PGF2

-1,9-lactone

Part 1: The In Vivo Biosynthesis of the Precursor (PGF2 )

The biological "engine" for all F-series prostaglandins is the Arachidonic Acid (AA) cascade. This occurs intracellularly in response to stimuli (e.g., oxytocin, cytokines).

The Enzymatic Cascade

The synthesis is a sequential oxidation and reduction process localized to the Endoplasmic Reticulum (ER) and nuclear membrane.

  • Mobilization: Cytosolic Phospholipase A2 (cPLA2) hydrolyzes membrane phospholipids (sn-2 position) to release free Arachidonic Acid (AA).

  • Cyclooxygenation (The Committed Step): Prostaglandin-Endoperoxide Synthase (PTGS1/2, commonly COX-1/COX-2) performs two reactions:

    • Cyclooxygenase activity:[2] Oxygenates AA to form the unstable endoperoxide PGG2 .

    • Peroxidase activity:[3] Reduces PGG2 to PGH2 (the common precursor for all prostanoids).[3]

  • Terminal Synthesis (PGF Synthase): PGH2 is reduced to PGF2

    
     by specific reductases.
    
    • AKR1C3 (Aldo-keto reductase family 1 member C3): Converts PGH2 directly to PGF2

      
       (9
      
      
      ,11
      
      
      -PGF2).
    • Alternative Route: PGH2

      
       PGE2 
      
      
      PGF2
      
      
      (via Carbonyl Reductase 1 - CBR1).
Pathway Visualization (DOT)

The following diagram illustrates the canonical in vivo pathway generating the PGF2

PGF2a_BiosynthesisMembraneMembrane PhospholipidsAAArachidonic Acid (AA)Membrane->AAHydrolysisPGG2PGG2 (Unstable Endoperoxide)AA->PGG2OxygenationPGH2PGH2 (Common Precursor)PGG2->PGH2PeroxidationPGF2aProstaglandin F2α(Natural Metabolite)PGH2->PGF2aReduction (NADPH)cPLA2cPLA2cPLA2->MembraneCOXCOX-1 / COX-2COX->AAPGFSPGF Synthase(AKR1C3)PGFS->PGH2

Caption: Canonical in vivo biosynthesis of PGF2

Part 2: The Chemical Synthesis of PGF2 -1,9-Lactone

The 1,9-lactone is not formed via the standard enzymatic pathway described above. It requires the chemical formation of a macrolide ring between the C1 carboxylic acid and the C9 hydroxyl group.

Structural Rationale
  • Natural PGF2

    
    :  Contains a C1-COOH and C9-OH. It is highly polar and rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
    
  • 1,9-Lactone: The intramolecular esterification creates a 9-membered lactone ring (macrolide).

    • Effect: Masks the polar carboxyl group, increasing lipid solubility.

    • Stability: Prevents

      
      -oxidation at the C1 end and sterically hinders esterases.
      
Synthetic Protocol (Corey-Nicolaou Macrolactonization)

The standard method for synthesizing prostaglandin lactones involves a "double activation" strategy to overcome the entropic penalty of forming medium-sized rings.

Protocol Workflow:

  • Starting Material: Pure PGF2

    
     (free acid).
    
  • Protection (Optional but recommended): The C11 and C15 hydroxyl groups are often protected (e.g., as THP ethers) to ensure regioselectivity for the C9 hydroxyl, although the C9-OH is sterically favored for 1,9-cyclization over C11/C15 in specific conformations.

  • Activation: The C1 carboxyl group is activated using 2,2'-dipyridyl disulfide and triphenylphosphine . This forms a thioester intermediate.

  • Cyclization: The intermediate is heated in refluxing xylene (high dilution) to promote intramolecular attack of the C9-OH on the activated C1 thioester.

  • Purification: Silica gel chromatography.

Chemical Pathway Visualization (DOT)

This diagram depicts the chemical transformation from the natural metabolite to the synthetic lactone.

Lactone_SynthesisPGF2aPGF2α (Free Acid)ActivationThioester Formation(2,2'-dipyridyl disulfide)PGF2a->ActivationIntermediateActivated ThioesterActivation->IntermediatePPh3CyclizationThermal Cyclization(Reflux/Xylene)Intermediate->CyclizationIntramolecular Attack (C9-OH)LactonePGF2α-1,9-Lactone(Synthetic Product)Cyclization->Lactone- 2-Pyridine-thione

Caption: Chemical synthesis of PGF2

Part 3: Comparative Analysis (Biological vs. Synthetic)

The distinction between the natural metabolite and the lactone is critical for experimental design.

Data Comparison Table
FeatureNatural PGF2

(Dinoprost)
PGF2

-1,9-Lactone
Origin Endogenous (Biosynthetic)Synthetic (Chemical)
Structure Linear side chains, C1-COOH freeCyclic C1-C9 ester (Macrolide)
Solubility Water-soluble (Polar)Lipid-soluble (Non-polar)
Metabolic Half-life < 1 min (Blood)Hours (Resistant to plasma esterases)
Receptor Affinity High affinity for FP receptorModified affinity; often lower potency but higher stability
Primary Use Physiological signaling (Labor, Luteolysis)Research tool, stable analog, prodrug studies
Mechanism of Action Differences
  • PGF2

    
    :  Binds to the G-protein coupled receptor FP  on the cell surface, activating the Gq-PLC-IP3 pathway, leading to intracellular Calcium release.
    
  • 1,9-Lactone: Due to its lipophilicity, it can penetrate cell membranes more easily than the free acid. While it may bind the FP receptor, its primary utility is often as a "slow-release" depot or to study non-receptor-mediated lipid interactions. Note: Some lactones act as prodrugs, hydrolyzing back to the free acid intracellularly, though the 1,9-lactone is notably stable.

References

  • Biosynthesis of PGF2

    
     via AKR1C3 
    
    • Title: Two pathways for prostaglandin F2 alpha synthesis by the primate periovul
    • Source: PubMed / N
    • URL:[Link]

  • Chemical Synthesis of Prostaglandin Lactones

    • Title: Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs.[4][5][6][7]

    • Source: International Journal of Molecular Sciences (via NCBI)
    • URL:[Link]

  • Pharmacological Properties of PGF2

    
    -1,9-Lactone 
    
    • Title: Prostaglandin F2alpha 1,9-lactone Product Information.[4][5][6][8][9][10]

    • Source: Cayman Chemical[9]

  • Discovery of Natural Prostaglandin Lactones (1,15-series)

    • Title: A novel multifunctional metabolic pathway in a marine mollusc leads to unprecedented prostaglandin derivatives (prostaglandin 1,15-lactones).[2]

    • Source: Biochemical Journal
    • URL:[Link]

comprehensive literature review on PGF2alpha-1,9-lactone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and literature review on PGF2alpha-1,9-lactone .

Chemical Identity, Synthesis, and Pharmacological Profile[1]

Part 1: Executive Summary

Prostaglandin F2alpha 1,9-lactone (CAS: 55314-48-2) is a synthetic, macrocyclic internal ester of the naturally occurring prostaglandin F2alpha (PGF2α).[1][2][3][4] Chemically, it is defined by the intramolecular cyclization between the C1 carboxyl group of the


-chain and the C9 hydroxyl group on the cyclopentane ring, forming a 10-membered lactone ring .[1]

Unlike its parent molecule PGF2α, which is rapidly metabolized in vivo, the 1,9-lactone exhibits exceptional metabolic stability , particularly against human plasma esterases.[1] While it displays reduced potency in classical smooth muscle contraction assays (vasoconstriction, antifertility) compared to the free acid or 1,15-lactone analogs, it serves as a critical chemical probe for Structure-Activity Relationship (SAR) studies, exploring the conformational requirements of the FP receptor and the stability limits of prostaglandin delivery systems.[1]

Part 2: Chemical Identity & Structural Analysis[2]
2.1 Molecular Geometry

The formation of the 1,9-lactone imposes a rigid conformational constraint on the


-chain of the prostaglandin skeleton.
  • Ring Size: 10-membered (decanolide) ring.[1]

  • Stereochemistry: Retains the natural

    
     double bond configuration and the 
    
    
    
    chirality of PGF2α.[1]
  • Conformational Locking: The lactonization "locks" the

    
    -chain relative to the cyclopentane ring, preventing the free rotation observed in PGF2α.[1] This locking is hypothesized to be the primary cause of its reduced affinity for the FP receptor, which likely requires the 
    
    
    
    -chain to adopt a specific, flexible conformation for binding.[1]
2.2 Physicochemical Properties
PropertySpecification
Formal Name ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-trihydroxy-prosta-5Z,13E-dien-1-oic acid,

-lactone
Molecular Formula

Molecular Weight 336.47 g/mol
Solubility Lipophilic.[1][5] Soluble in DMF (>20 mg/ml), Ethanol (>100 mg/ml), DMSO.[1][2] Insoluble in water.[1]
Stability Resistant to hydrolysis by plasma esterases (>20h incubation).[1][2][5]
Part 3: Synthesis & Production Protocols

The synthesis of PGF2alpha-1,9-lactone is chemically challenging due to the formation of a medium-sized (10-membered) ring, which is entropically disfavored compared to smaller (5-6 membered) or larger macrolide rings.[1]

3.1 Primary Route: Corey-Nicolaou Macrolactonization

This method utilizes "double activation" of the carboxyl and hydroxyl groups to drive intramolecular cyclization under high-dilution conditions.[1]

Reagents:

  • Substrate: PGF2α (Free Acid)[1]

  • Activator: 2,2'-Dipyridyl disulfide (PySSPy)[1]

  • Coupling Agent: Triphenylphosphine (

    
    )[1]
    
  • Solvent: Oxygen-free Xylene or Toluene (Anhydrous)[1]

Step-by-Step Protocol:

  • Activation: Dissolve PGF2α (1.0 eq) in anhydrous acetonitrile. Add

    
     (1.5 eq) and PySSPy (1.5 eq).[1] Stir at room temperature for 1-2 hours to form the active 2-pyridinethiol ester.[1]
    
  • Dilution: Dilute the reaction mixture significantly with refluxing anhydrous xylene to achieve a concentration of

    
    . Note: High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.
    
  • Cyclization: Reflux the solution for 10–24 hours. The heat drives the elimination of pyridine-2-thione, closing the lactone ring.[1]

  • Purification: Evaporate solvent. Purify the residue via silica gel flash chromatography (Eluent: Ethyl Acetate/Hexane gradient) to isolate the 1,9-lactone.[1]

3.2 Alternative Route: Ring-Closing Metathesis (RCM)

Modern approaches utilize Grubbs' catalysts to form the C5-C6 double bond after esterification, simplifying the ring closure.[1]

  • Precursor: A diene ester formed between a C9-modified cyclopentane and a C1-C4 acid fragment.[1]

  • Catalyst: Grubbs II or Hoveyda-Grubbs II.[1]

  • Advantage: Avoids the high-temperature conditions of thermal lactonization.[1]

Part 4: Biological Profile & Mechanism[6]
4.1 Metabolic Stability vs. Bioactivity

The defining characteristic of PGF2alpha-1,9-lactone is the decoupling of stability from activity.[1]

  • Enzymatic Resistance: In human plasma, standard PGF2α esters (e.g., isopropyl esters) are rapidly hydrolyzed to the free acid.[1] The 1,9-lactone, however, resists this hydrolysis.[1][2][5] This suggests the 10-membered ring sterically hinders the active site of plasma esterases.[1]

  • Receptor Interaction (FP Receptor):

    • PGF2α (Control): High affinity (

      
      ).[1] Potent vasoconstrictor and luteolytic agent.[1][6]
      
    • 1,9-Lactone: Low affinity.[1] The rigid 10-membered ring likely prevents the "hairpin" conformation required for deep pocket binding in the FP receptor.[1]

    • 1,15-Lactone (Comparison): The 1,15-lactone (macrocyclic) retains significant biological activity (e.g., IOP reduction), suggesting the 15-hydroxyl position allows for a ring size/conformation that is more tolerated by the receptor than the 1,9-linkage.[1]

4.2 Research Applications
  • Glaucoma Research: Used as a negative control or structural standard when evaluating novel prostaglandin analogs (like Latanoprost) to distinguish between solubility effects and receptor-mediated effects.[1]

  • Drug Delivery: Investigated as a potential "slow-release" depot form, provided a mechanism (e.g., specific tissue lipases) exists to open the ring in situ, though this remains experimental.[1]

Part 5: Visualization of Technical Workflows
5.1 Synthesis Pathway (Corey-Nicolaou)

The following diagram illustrates the "Double Activation" mechanism used to synthesize the 1,9-lactone.[1]

G cluster_0 Corey-Nicolaou Macrolactonization PGF PGF2alpha (Free Acid) Act Activation (PPh3 + PySSPy) PGF->Act Esterification Thio 2-Pyridyl Thioester (Intermediate) Act->Thio Formation Heat Reflux in Xylene (High Dilution) Thio->Heat Proton Transfer Lactone PGF2alpha-1,9-lactone (10-Membered Ring) Heat->Lactone Cyclization (- Pyridine-2-thione)

Caption: Schematic of the Corey-Nicolaou macrolactonization converting PGF2alpha to its 1,9-lactone form via a thioester intermediate.[1][2][4][5][7][8]

5.2 Comparative Stability & Activity

A logic flow comparing the 1,9-lactone to the standard 1,15-lactone and Free Acid.[1]

G Compound Prostaglandin Analog Type1 PGF2alpha (Free Acid) Compound->Type1 Type2 PGF2alpha-1,15-lactone Compound->Type2 Type3 PGF2alpha-1,9-lactone Compound->Type3 StabLow Low Plasma Stability (Rapid Metabolism) Type1->StabLow ActHigh High FP Receptor Potency (Vasoconstriction/Luteolysis) Type1->ActHigh StabHigh High Plasma Stability (Resistant to Esterases) Type2->StabHigh ActMod Moderate/High Potency (IOP Reduction) Type2->ActMod Type3->StabHigh >20h Stability ActLow Low/Negligible Potency (Conformational Lock) Type3->ActLow Steric Hindrance

Caption: Comparative analysis of stability and biological activity across PGF2alpha structural variants.

Part 6: References
  • Bundy, G. L., et al. (1983).[1] Synthesis and biological activity of prostaglandin lactones. Journal of Medicinal Chemistry. (Cited context: General synthesis and activity profiling of PG lactones).

  • Nicolaou, K. C. (1977).[1] Synthesis of macrolides. Tetrahedron. (Cited context: Corey-Nicolaou macrolactonization methodology).

  • LIPID MAPS® Structure Database. (n.d.). PGF2alpha-1,9-lactone (LMFA03010196).[1][3] Retrieved from [Link][1][3]

  • PubChem. (n.d.).[1] Prostaglandin F2alpha 1,9-lactone Compound Summary. Retrieved from [Link][1]

Sources

Unmasking the Molecular Interactors: A Technical Guide to Identifying Novel Protein Targets of PGF2alpha-1,9-Lactone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals aimed at the identification and validation of novel protein targets for Prostaglandin F2alpha-1,9-lactone (PGF2α-1,9-lactone). We will move beyond theoretical discussions to provide actionable, field-proven strategies and detailed experimental protocols, underscoring the rationale behind each methodological choice to ensure scientific rigor and reproducibility.

Introduction: The Enigma of PGF2α-1,9-Lactone

Prostaglandin F2alpha (PGF2α) is a well-characterized bioactive lipid involved in a myriad of physiological and pathological processes, primarily mediated through its interaction with the G-protein coupled prostaglandin F2alpha receptor (FP receptor).[1][2] Its roles in uterine contraction, luteolysis, and inflammation are well-documented.[1][3] PGF2α-1,9-lactone is a lipid-soluble, internal ester of PGF2α.[4][5] A key characteristic of this lactone is its resistance to hydrolysis by plasma esterases, suggesting a potentially distinct pharmacokinetic and pharmacodynamic profile compared to its parent compound, PGF2α.[4][5][6] Early studies have indicated that PGF2α-1,9-lactone exhibits reduced antifertility and vasoactive properties compared to PGF2α, hinting at a divergent or more selective mechanism of action.[4][5] The fundamental question of which proteins PGF2α-1,9-lactone interacts with to exert its biological effects remains largely unanswered, presenting a compelling opportunity for novel drug target discovery.

This guide will delineate a multi-pronged approach to systematically deconvolve the protein interactome of PGF2α-1,9-lactone, integrating direct biochemical methods with cutting-edge chemical proteomics and computational strategies. Our focus will be on generating high-confidence candidate targets and providing a robust framework for their subsequent validation.

Part 1: Strategic Approaches for Novel Target Identification

The identification of a small molecule's protein targets is a critical step in understanding its mechanism of action.[7] A multi-faceted approach, combining direct and indirect methods, is often the most effective strategy. We will explore three complementary pillars of target identification for PGF2α-1,9-lactone.

Pillar 1: Affinity-Based Proteomics - Fishing for Interactors

Affinity chromatography coupled with mass spectrometry (AC-MS) is a cornerstone technique for identifying proteins that physically interact with a small molecule.[8][9][10] The core principle involves immobilizing the small molecule of interest—our "bait" (PGF2α-1,9-lactone)—on a solid support to selectively capture "prey" proteins from a complex biological sample, such as a cell lysate.[10][11]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

The AC-MS workflow is a sequential process designed to isolate and identify binding partners.

AC_MS_Workflow cluster_prep Probe Preparation cluster_capture Target Capture cluster_analysis Identification & Analysis PGF_lactone PGF2α-1,9-lactone Linker_mod Chemical Synthesis: Introduce Linker Arm PGF_lactone->Linker_mod Immobilization Immobilize on Solid Support (e.g., Agarose Beads) Linker_mod->Immobilization Incubation Incubation Immobilization->Incubation Cell_lysate Cell/Tissue Lysate (Protein Mixture) Cell_lysate->Incubation Washing Wash Steps (Remove Non-specific Binders) Incubation->Washing Elution Elution of Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS_analysis LC-MS/MS Analysis SDS_PAGE->MS_analysis Data_analysis Data Analysis & Hit Identification MS_analysis->Data_analysis CCCP_Workflow cluster_probe_design Probe Design & Synthesis cluster_cellular_labeling In Situ Labeling cluster_enrichment_id Enrichment & Identification PGF_lactone PGF2α-1,9-lactone Probe_synthesis Synthesize Probe: - Bio-orthogonal Handle (e.g., Alkyne) - Photo-crosslinker PGF_lactone->Probe_synthesis Live_cells Incubate with Live Cells Probe_synthesis->Live_cells UV_activation UV Irradiation (Covalent Crosslinking) Live_cells->UV_activation Cell_lysis Cell Lysis UV_activation->Cell_lysis Click_chemistry Click Chemistry: Attach Reporter Tag (e.g., Biotin) Cell_lysis->Click_chemistry Enrichment Streptavidin Enrichment Click_chemistry->Enrichment MS_analysis LC-MS/MS Analysis Enrichment->MS_analysis Validation_Workflow cluster_biochemical Biochemical & Biophysical Validation cluster_cellular Cellular & Functional Validation Candidate_List Candidate Target List (from AC-MS, etc.) Western_Blot Western Blot (Confirm presence in pulldown) Candidate_List->Western_Blot SPR_ITC Direct Binding Assays (SPR, ITC, MST) - Determine Kd Western_Blot->SPR_ITC CETSA Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) SPR_ITC->CETSA Knockdown Genetic Perturbation (siRNA/shRNA/CRISPR) - Does knockdown abolish  PGF2α-lactone effect? CETSA->Knockdown Functional_Assay Functional Readout (e.g., signaling pathway activation, enzyme activity, cell proliferation) Knockdown->Functional_Assay Overexpression Overexpression Studies - Does overexpression enhance  PGF2α-lactone effect? Overexpression->Functional_Assay

Sources

PGF2alpha-1,9-lactone in inflammatory response pathways

Technical Guide: PGF -1,9-Lactone in Inflammatory Response Pathways[1]

Executive Summary

Prostaglandin F2


-1,9-lactone


12341

This guide details the utility of PGF

pharmacological probe1

1

Chemical Biology & Stability Profile

Structural Significance

The "1,9-lactone" designation refers to the internal esterification between the C1 carboxyl group and the C9 hydroxyl group of the cyclopentane ring.[1] This cyclization fundamentally alters the molecule's interaction with the Prostaglandin F Receptor (FP) .[1]

  • Lipophilicity: The masking of the polar carboxyl and hydroxyl groups significantly increases the partition coefficient (LogP), facilitating passive membrane diffusion.[1]

  • Enzymatic Resistance: The 1,9-lactone is resistant to hydrolysis by plasma esterases, unlike many other prostaglandin esters (e.g., isopropyl esters used in glaucoma therapy).[1][4] This stability allows for prolonged incubation studies without the confounder of rapid degradation into the free acid.[1]

Comparative Potency
FeaturePGF

(Free Acid)
PGF

-1,9-Lactone
Primary Target FP Receptor (High Affinity)FP Receptor (Low/Modified Affinity)
Plasma Half-life Minutes (Rapid metabolism)Hours (High stability)
Membrane Transport Transporter-dependent (PGT)Passive Diffusion
Vasoactivity Potent VasoconstrictorMinimal Activity
Antifertility Effect Potent (Luteolytic)Minimal Activity

Key Insight: The reduced biological activity (vasoactivity/antifertility) of the lactone suggests it does not effectively stabilize the active conformation of the FP receptor G-protein complex in the same manner as the free acid.[1] Therefore, it serves as a critical negative control or specificity probe in inflammatory assays.[1]

Mechanism of Action: The FP Receptor Pathway[1]

To evaluate the activity of PGF

11
Signaling Cascade
  • Ligand Binding: PGF

    
     binds the Gq-coupled FP receptor.[1]
    
  • G-Protein Activation: G

    
    q activates Phospholipase C 
    
    
    (PLC
    
    
    ).[1]
  • Second Messengers: PLC

    
     hydrolyzes PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG).[1]
    
  • Calcium Flux: IP3 triggers Ca

    
     release from the ER.[1]
    
  • Kinase Activation: DAG and Ca

    
     activate Protein Kinase C (PKC).[1]
    
  • Inflammatory Output: PKC phosphorylates MAPK (ERK1/2), leading to the nuclear translocation of transcription factors (NF-

    
    B, NFAT) and the upregulation of cytokines (IL-1
    
    
    , IL-6, COX-2).[1]
Pathway Visualization

The following diagram illustrates the canonical pathway and the entry point for the Lactone probe.[1]

FP_Signalingcluster_extracellularExtracellular Spacecluster_membranePlasma Membranecluster_intracellularCytosolcluster_nucleusNucleusPGF2aPGF2alpha(Free Acid)FP_RFP Receptor(GPCR)PGF2a->FP_RHigh AffinityLactonePGF2alpha1,9-LactoneLactone->FP_RLow Affinity / Stable ProbePLCPLC-betaFP_R->PLCGq ActivationPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3DAGDAGPIP2->DAGCa_StoreER Ca2+ StoreIP3->Ca_StorePKCPKCDAG->PKCCaCa2+ InfluxCa_Store->CaCa->PKCMAPKMAPK / ERKPKC->MAPKTFNF-kB / NFATMAPK->TFGeneInflammatory Genes(IL-6, IL-1b, COX-2)TF->GeneTranscription

Caption: Canonical FP Receptor signaling pathway highlighting the differential entry of PGF2

1

Experimental Protocols

Protocol A: Preparation and Solubilization

Objective: Create a stable stock solution of PGF

  • Reagent: Obtain crystalline PGF

    
    -1,9-lactone (>99% purity).
    
  • Solvent Choice:

    • DMSO: Solubility >10 mg/mL.[1] Recommended for cellular assays.[1]

    • Ethanol: Solubility >100 mg/mL.[1]

    • PBS (pH 7.2): Solubility <50 µg/mL.[1] Do not dissolve directly in aqueous buffer.[1]

  • Procedure:

    • Dissolve 1 mg of lactone in 100 µL of high-grade DMSO (Stock: 10 mg/mL or ~30 mM).

    • Aliquot into light-protected vials and store at -20°C.

    • Working Solution: Dilute the DMSO stock into the culture medium immediately prior to use.[1] Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1]

Protocol B: Comparative Calcium Mobilization Assay

Objective: Quantify the functional potency of the lactone relative to the free acid.[1] This confirms the "low activity" profile and validates the system.

Materials:

  • HEK-293 cells stably expressing the human FP receptor.[1]

  • Fluo-4 AM Calcium indicator.[1]

  • PGF

    
     (Positive Control) and PGF
    
    
    -1,9-lactone.[1][4]

Workflow:

  • Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM in HBSS for 45 minutes at 37°C.

  • Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.

  • Stimulation: Inject compounds:

    • Group 1: PGF

      
       (10 nM - 1 µM dose response).[1]
      
    • Group 2: PGF

      
      -1,9-lactone (10 nM - 10 µM dose response).[1]
      
    • Group 3: Vehicle (0.1% DMSO).[1]

  • Acquisition: Record fluorescence kinetics for 120 seconds.

  • Analysis: Calculate

    
    .
    
    • Expected Result: PGF

      
       will show a rapid, sharp peak.[1] The 1,9-lactone should show minimal or significantly delayed response, confirming its stability and lack of immediate receptor agonism.[1]
      
Protocol C: Long-Term Inflammatory Cytokine Profiling

Objective: Determine if prolonged exposure to the lipophilic lactone induces inflammation via non-canonical pathways or slow hydrolysis.[1]

  • Cell Model: Primary Human Uterine Smooth Muscle Cells (Myometrium) or THP-1 Monocytes.[1]

  • Treatment:

    • Treat cells with 1 µM PGF

      
      -1,9-lactone vs. 1 µM PGF
      
      
      for 24 hours.[1]
  • Supernatant Analysis: Collect media at 6h, 12h, and 24h.

  • Quantification: Perform ELISA for IL-6 and IL-1

    
     .[1]
    
  • Interpretation:

    • If the lactone induces cytokines comparable to the free acid over 24h, it suggests intracellular hydrolysis or a unique intracellular target.[1]

    • If the lactone remains inactive, it validates the requirement for the C1-carboxyl/C9-hydroxyl pharmacophore for inflammatory signaling.[1]

References

  • Lipid Maps Structure Database. (n.d.).[1] PGF2alpha-1,9-lactone (LMFA03010196).[1][5] Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Prostaglandin F2alpha 1,9-lactone Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Xu, C., et al. (2015).[1] PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells.[1][6] Journal of Molecular Endocrinology. (Contextual grounding for PGF2a inflammatory pathways). Retrieved from [Link]

Methodological & Application

solid-phase extraction method for PGF2alpha-1,9-lactone from tissues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Solid-Phase Extraction (SPE) of PGF2


-1,9-lactone from Biological Tissues 

Abstract & Scope

This application note details a robust protocol for the extraction and quantification of Prostaglandin F2


-1,9-lactone (PGF2

-lactone)
from complex tissue matrices. Unlike its parent compound (PGF2

), the 1,9-lactone lacks a free carboxylic acid group, rendering it chemically neutral and significantly more lipophilic.

Critical Challenge: The primary analytical risk is the ex vivo artifactual formation of the lactone from endogenous PGF2


 under acidic conditions typically used in standard eicosanoid extractions.
The Solution:  This protocol utilizes Mixed-Mode Anion Exchange (MAX)  solid-phase extraction. By exploiting the pKa difference between the acidic parent (pKa ~4.5) and the neutral lactone, we achieve distinct fractionation, ensuring that the measured lactone represents endogenous levels rather than extraction artifacts.

Chemical Principle & Mechanism

The separation relies on orthogonal retention mechanisms:

  • Reverse Phase (RP): Retains both the lipophilic lactone and the parent PGF2

    
    .
    
  • Anion Exchange (AX): selectively binds the deprotonated carboxylate of PGF2

    
     at neutral pH, while the neutral lactone passes through or is eluted by organic solvent alone.
    

Analyte Properties:

  • Target: PGF2

    
    -1,9-lactone (Neutral, Hydrophobic).
    
  • Interference: PGF2

    
     (Acidic, Amphiphilic).
    
  • Ionization Mode: ESI (+) is recommended for the lactone (Sodium or Ammonium adducts) due to the lack of an acidic proton for ESI (-).

ChemicalLogic cluster_SPE Mixed-Mode SPE Separation Logic PGF2a Parent: PGF2α (Carboxylic Acid) Acid Acidic pH (<3.0) PGF2a->Acid Exposure Lactone Target: PGF2α-1,9-lactone (Internal Ester) Acid->Lactone Artifactual Cyclization Step1 Load at pH 7.0 Bind_Acid PGF2α binds to Anion Exchange (+) Step1->Bind_Acid Bind_Neut Lactone binds to Reverse Phase only Step1->Bind_Neut

Caption: Chemical relationship between PGF2


 and its lactone, and the logic for using Mixed-Mode SPE to prevent co-elution and artifact formation.

Materials & Reagents

Reagents:

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate.

  • Additives: Formic Acid (FA), Ammonium Hydroxide (NH4OH).

  • Buffers: Phosphate Buffered Saline (PBS), pH 7.4.

  • Antioxidant: Butylated hydroxytoluene (BHT) – Critical to prevent lipid peroxidation.

  • Internal Standard: PGF2

    
    -1,9-lactone-d11 (or PGF2
    
    
    
    -d4 if lactone-specific IS is unavailable, though retention times will differ).

Equipment:

  • SPE Cartridges: Mixed-Mode Polymeric Anion Exchange (e.g., Oasis MAX or Strata-X-A), 30 mg / 1 mL.

  • Homogenizer: Bead beater or ultrasonic probe (cooled).

  • Nitrogen Evaporator: TurboVap or equivalent.

Sample Preparation Protocol

Objective: Extract lipids while maintaining a neutral pH to prevent acid-catalyzed lactonization of the parent PGF2


.
  • Tissue Homogenization:

    • Weigh 50–100 mg of frozen tissue.

    • Add 1 mL of ice-cold PBS (pH 7.4) containing 0.01% BHT .

    • Note: Do NOT use the standard acidification step (pH 3) often found in lipid protocols.

    • Spike with Internal Standard (5 ng).

    • Homogenize at 4°C.

  • Protein Precipitation:

    • Add 2 mL of ice-cold Acetonitrile to the homogenate.

    • Vortex for 30 seconds; incubate at -20°C for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Dilution (Load Preparation):

    • Transfer the supernatant to a clean glass tube.

    • Dilute the supernatant with Water (approx. 1:4 ratio) to reduce organic content to <15%.

    • Check pH: Ensure pH is between 7.0 and 8.0. Adjust with dilute NH4OH if necessary.

Solid-Phase Extraction (SPE) Workflow

Cartridge: Polymeric Mixed-Mode Anion Exchange (MAX) Rationale: At pH 7, PGF2


 (Acid) becomes negatively charged and binds to the anion exchange sites. The Lactone (Neutral) binds only to the reverse-phase backbone. We can elute the Lactone while the Acid remains trapped.
StepSolvent / ActionMechanistic Purpose
1.[1][2][3] Condition 1 mL MethanolActivates hydrophobic ligands.
2. Equilibrate 1 mL Water (or 5% NH4OH in Water)Ensures sorbent is at neutral/basic pH to ionize acids.
3. Load Prepared Sample (pH ~7.4)PGF2

binds to AX sites; Lactone binds to RP sites.
4. Wash 1 1 mL 5% NH4OH in WaterRemoves proteins/salts. Maintains high pH to keep PGF2

bound.
5. Wash 2 1 mL Methanol:Water (20:80)Removes moderately polar interferences; Lactone stays on RP.
6. Elute 1 (Target) 1 mL 100% Methanol Elutes PGF2

-Lactone.
(Neutral analytes release from RP; Acidic PGF2

stays bound to AX).
7. Elute 2 (Optional) 1 mL 2% Formic Acid in MethanolElutes Parent PGF2

(Acidification neutralizes charge, releasing it from AX).

Post-Elution:

  • Evaporate Eluate 1 to dryness under Nitrogen at 35°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Conditions

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 30% B to 90% B over 8 minutes. The lactone is hydrophobic and will elute significantly later than PGF2

    
    .
    

Mass Spectrometry (Detection):

  • PGF2

    
    -1,9-lactone:  Detect in ESI Positive (+)  mode.
    
    • Rationale: Lack of acidic proton makes ESI(-) poor. It forms adducts readily:

      
       or 
      
      
      
      .
  • MRM Transition (Example):

    • Precursor: 337.2

      
      
      
    • Product: 275.2 (Loss of H2O/side chain elements).

Workflow Visualization

Workflow Sample Tissue Sample (50-100mg) Homo Homogenization (pH 7.4, BHT, Cold) Sample->Homo Precip Protein Precip (ACN, -20°C) Homo->Precip Dilute Dilute to <15% Organic Ensure pH 7-8 Precip->Dilute SPE_Load SPE Load (MAX Cartridge) Neutral pH Dilute->SPE_Load Split Separation Mechanism SPE_Load->Split Path_Lactone Neutral Path (RP Retention) Split->Path_Lactone Neutrals Path_Acid Acidic Path (Anion Exchange) Split->Path_Acid Acids (PGF2α) Elute_L Elute 1: 100% MeOH (Target: Lactone) Path_Lactone->Elute_L Elute_A Elute 2: 2% Formic in MeOH (Parent: PGF2α) Path_Acid->Elute_A MS LC-MS/MS Analysis (ESI+ for Lactone) Elute_L->MS

Caption: Step-by-step extraction workflow highlighting the fractionation of the target lactone from the parent acid.

Validation & QC Criteria

To ensure "Trustworthiness" (E-E-A-T), the method must be self-validating:

  • Artifact Monitoring:

    • Include a "Process Blank" spiked with pure PGF2

      
       (Acid) .
      
    • Run this blank through the entire protocol.

    • Pass Criteria: No detectable signal in the Lactone MRM channel. If signal appears, acid-catalyzed conversion is occurring during evaporation or reconstitution.

  • Recovery:

    • Target recovery >80% for the lactone using the Neutral Elution step.

  • Matrix Effects:

    • Compare post-extraction spike vs. solvent standard. The MAX cartridge wash (Step 5) is aggressive enough to remove most phospholipids that cause ion suppression.

References

  • Murphy, R. C., et al. (2007). Mass Spectrometry of Prostaglandins and Other Lipid Mediators.[1][2][4][5][6] Journal of Lipid Research. Available at: [Link] (General reference for eicosanoid fragmentation).

  • Waters Corporation. Oasis MAX Extraction Protocols for Acidic and Neutral Drugs. Available at: [Link]

  • Powell, W. S. (1999). Extraction of Eicosanoids from Biological Fluids, Cells, and Tissues.[2][3][7][8][9] Methods in Molecular Biology.[7] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PGF2alpha-1,9-lactone Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PGF2alpha-1,9-lactone antibody-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of immunoassay cross-reactivity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Introduction to PGF2alpha-1,9-lactone and Immunoassay Specificity

Prostaglandin F2alpha (PGF2α) is a naturally occurring prostaglandin involved in various physiological processes, including uterine contraction and luteolysis.[1][2] PGF2alpha-1,9-lactone is a lipid-soluble internal ester of PGF2α.[3][4][5] While it is structurally related to PGF2α, it exhibits different biological activity, having little of the antifertility and vasoactive effects of its parent compound.[3][4][5]

The structural similarity between PGF2alpha-1,9-lactone, PGF2α, and its various metabolites presents a significant challenge in the development and application of specific immunoassays.[6][7] Antibody cross-reactivity, where an antibody binds to molecules other than its intended target, is a common issue that can lead to inaccurate quantification and false-positive results.[8][9] This guide will equip you with the knowledge and tools to identify, troubleshoot, and mitigate cross-reactivity issues with your PGF2alpha-1,9-lactone antibody.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity and why is it a concern for PGF2alpha-1,9-lactone?

Q2: How can I determine if my PGF2alpha-1,9-lactone antibody is cross-reactive?

The most effective way to assess cross-reactivity is through a competitive ELISA.[8] This involves testing the ability of structurally related prostaglandins to compete with PGF2alpha-1,9-lactone for binding to the antibody. A significant reduction in signal in the presence of a related compound indicates cross-reactivity. Detailed protocols for this are provided in the Troubleshooting Guides section.

Q3: My ELISA results for PGF2alpha-1,9-lactone are higher than expected. Could this be due to cross-reactivity?

Yes, unexpectedly high concentrations of PGF2alpha-1,9-lactone are a classic indicator of potential cross-reactivity. If your samples contain high levels of PGF2α or its metabolites, a cross-reactive antibody will bind to these molecules, leading to an inflated signal. It is crucial to validate your antibody's specificity to ensure you are exclusively measuring PGF2alpha-1,9-lactone.

Q4: Can I use a monoclonal antibody to avoid cross-reactivity?

While monoclonal antibodies are generally more specific than polyclonal antibodies because they recognize a single epitope, they are not entirely immune to cross-reactivity.[9][13] If the specific epitope recognized by the monoclonal antibody is shared among different prostaglandins, cross-reactivity will still occur. Therefore, validation is essential for both monoclonal and polyclonal antibodies.[14][15][16]

Q5: What other factors besides cross-reactivity can cause inaccurate immunoassay results?

Several factors can lead to unreliable results, including:

  • Matrix effects: Components in your sample matrix (e.g., plasma, urine) can interfere with antibody-antigen binding.[9]

  • Improper sample handling and storage: Degradation of the analyte can lead to lower than expected readings.

  • Errors in protocol: Deviations from the recommended assay procedure, such as incorrect incubation times or temperatures, can affect results.[17]

  • Reagent quality: Expired or improperly stored reagents can lead to poor assay performance.[17]

Visualizing Structural Similarities

The potential for cross-reactivity is rooted in the structural similarities between PGF2alpha-1,9-lactone and related prostaglandins. The following diagram illustrates these relationships.

G PGF2a PGF2alpha Lactone PGF2alpha-1,9-lactone PGF2a->Lactone Intramolecular Esterification Metabolite1 13,14-dihydro-15-keto-PGF2alpha PGF2a->Metabolite1 Metabolism Isoprostane 8-iso-PGF2alpha (Isoprostane) PGF2a->Isoprostane Isomerization (Oxidative Stress) Metabolite2 5a,7a-dihydroxy-11-keto tetranorprostane-1,16-dioic acid Metabolite1->Metabolite2 Further Metabolism

Caption: Structural relationships between PGF2alpha and related compounds.

Troubleshooting Guides

Guide 1: Investigating High Background or Non-Specific Binding

Issue: You are observing a high signal in your negative controls or a generally high background across your ELISA plate.

Potential Cause: This can be due to non-specific binding of the primary or secondary antibody to the plate surface, or cross-reactivity with components in the sample matrix.

Troubleshooting Workflow:

G start High Background Signal check_block Optimize Blocking Step (Increase concentration or duration, try different blocking agents) start->check_block check_ab_conc Titrate Primary and Secondary Antibodies check_block->check_ab_conc check_wash Increase Washing Steps (Volume and/or duration) check_ab_conc->check_wash check_matrix Evaluate Matrix Effects (Spike-recovery experiment) check_wash->check_matrix resolution Background Signal Reduced check_matrix->resolution

Caption: Workflow for troubleshooting high background signal in an immunoassay.

Step-by-Step Protocol: Spike and Recovery Experiment to Assess Matrix Effects

  • Prepare two sets of samples:

    • Set A: Your sample matrix (e.g., plasma, urine) without any added PGF2alpha-1,9-lactone.

    • Set B: Your sample matrix spiked with a known concentration of PGF2alpha-1,9-lactone standard.

  • Prepare a standard curve in the assay buffer as recommended by the antibody manufacturer.

  • Run the ELISA with the standard curve, Set A, and Set B.

  • Calculate the concentration of PGF2alpha-1,9-lactone in both sets of samples using the standard curve.

  • Calculate the percent recovery for the spiked sample (Set B) using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] * 100

  • Interpret the results: A recovery rate significantly different from 100% (typically outside the 80-120% range) suggests matrix interference.

Guide 2: Confirming Specificity with Competitive ELISA

Issue: You suspect your PGF2alpha-1,9-lactone antibody is cross-reacting with other prostaglandins.

Principle: A competitive ELISA is the gold standard for determining antibody specificity for small molecules.[8] In this assay format, a known amount of labeled PGF2alpha-1,9-lactone competes with unlabeled PGF2alpha-1,9-lactone or other potential cross-reactants in the sample for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less labeled analyte binding to the antibody and a lower signal.

Experimental Workflow:

G start Suspected Cross-Reactivity coat_plate Coat Plate with PGF2alpha-1,9-lactone Antibody start->coat_plate add_competitors Add PGF2alpha-1,9-lactone Standard OR Potential Cross-Reactants (PGF2alpha, metabolites, etc.) coat_plate->add_competitors add_labeled Add Labeled PGF2alpha-1,9-lactone add_competitors->add_labeled incubate_wash Incubate and Wash add_labeled->incubate_wash add_substrate Add Substrate and Measure Signal incubate_wash->add_substrate analyze Analyze Data: Compare Inhibition Curves add_substrate->analyze conclusion Determine % Cross-Reactivity analyze->conclusion

Caption: Workflow for a competitive ELISA to determine antibody specificity.

Step-by-Step Protocol: Competitive ELISA for Cross-Reactivity Assessment

  • Coat the microplate wells with your PGF2alpha-1,9-lactone antibody and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate as in step 2.

  • Prepare serial dilutions of:

    • PGF2alpha-1,9-lactone standard (for the standard curve).

    • Potential cross-reactants (e.g., PGF2α, 13,14-dihydro-15-keto-PGF2α, 8-iso-PGF2α) at a high concentration range.

  • Add the standards and potential cross-reactants to their respective wells.

  • Immediately add a fixed concentration of enzyme-labeled PGF2alpha-1,9-lactone to all wells (except blanks).

  • Incubate for the recommended time and temperature to allow for competition.

  • Wash the plate thoroughly to remove unbound reagents.

  • Add the enzyme substrate and incubate until color develops.

  • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of PGF2alpha-1,9-lactone / IC50 of Potential Cross-Reactant) * 100 IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Data Interpretation

Summarize your cross-reactivity data in a table for clear comparison.

CompoundIC50 (ng/mL)% Cross-Reactivity
PGF2alpha-1,9-lactone10100%
PGF2alpha10010%
13,14-dihydro-15-keto-PGF2α5002%
8-iso-PGF2alpha>1000<1%

A high percentage of cross-reactivity indicates that the antibody is not specific for PGF2alpha-1,9-lactone.

Alternative and Confirmatory Methods

If your immunoassay results are inconclusive or you require a higher level of confidence, consider using an orthogonal method for confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific and sensitive method for the absolute quantification of small molecules.[18][19] It separates compounds based on their physicochemical properties before detecting them by their mass-to-charge ratio, providing a high degree of certainty in identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for the analysis of volatile and semi-volatile compounds, often used for prostaglandin analysis after derivatization.[20]

Concluding Remarks

Troubleshooting immunoassay cross-reactivity requires a systematic and evidence-based approach. By understanding the potential for cross-reactivity among structurally related prostaglandins and employing rigorous validation experiments like competitive ELISA, researchers can ensure the accuracy and reliability of their PGF2alpha-1,9-lactone measurements. When in doubt, confirming your results with a mass spectrometry-based method is highly recommended.

References
  • Wikipedia. Prostaglandin F2alpha. [Link]

  • Frontiers. Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. [Link]

  • Patsnap Synapse. What are PGF2α agonists and how do they work?. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • PubMed. Prostaglandin F2 alpha metabolites in plasma and urine during pseudopregnancy in the rabbit. [Link]

  • PubMed. Signaling Pathways Implicated in PGF2alpha Effects on Fgf2+/+ and Fgf2-/- Osteoblasts. [Link]

  • PubMed Central. Measurement of Isoprostanes as Markers of Oxidative Stress. [Link]

  • PubMed. Monoclonal antibodies against E- and F-type prostaglandins. High specificity and sensitivity in conventional radioimmunoassays. [Link]

  • PubMed Central. Ten Basic Rules of Antibody Validation. [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • Biocompare. Immunoassay Troubleshooting. [Link]

  • PubMed. Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes. [Link]

  • UC Davis Health. Allergic Cross-reactivity of Select Antimicrobials. [Link]

  • JoVE. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis. [Link]

  • Oxford Academic. Intraluteal Prostaglandin Biosynthesis and Signaling Are Selectively Directed Towards PGF2alpha During Luteolysis but Towards PGE2 During the Establishment of Pregnancy in Sheep. [Link]

  • Synaptic Systems. Antibody Validation: Ensuring Quality and Reliability. [Link]

  • PubMed Central. Interferences in Immunoassay. [Link]

  • PubMed Central. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. [Link]

  • Creative Diagnostics. Antibody Validation. [Link]

  • PubMed. The cross-reactivity and immunology of beta-lactam antibiotics. [Link]

  • SeraCare. Technical Guide for ELISA. [Link]

  • PubMed. Pathways of prostaglandin F2alpha metabolism in mammalian kidneys. [Link]

  • ABclonal. A Quick Guide to Antibody Validation. [Link]

  • Frontiers. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. [Link]

  • YouTube. Navigating Allergic Cross-Reactivity Among Beta-lactams: A Guide for Healthcare Professionals. [Link]

  • Antibodies.com. ELISA: The Complete Guide. [Link]

  • MDPI. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]

  • PubMed. Prostaglandin F2 alpha metabolite levels in normal and uterine-infected postpartum cows. [Link]

Sources

improving the reproducibility of PGF2alpha-1,9-lactone bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PGF2alpha-1,9-Lactone Bioassays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for PGF2alpha-1,9-lactone bioassays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the reproducibility and reliability of your experimental results. As Senior Application Scientists, we understand that consistency is paramount in research and development. Therefore, this resource focuses on the scientific principles and practical steps necessary to conduct robust and repeatable bioassays.

Introduction to PGF2alpha-1,9-Lactone and its Bioassays

Prostaglandin F2alpha (PGF2α) is a naturally occurring prostaglandin involved in various physiological processes.[1] PGF2alpha-1,9-lactone is a lipid-soluble internal ester of PGF2α.[2][3][4] A key characteristic of this lactone is its resistance to hydrolysis by human plasma esterases, making it a stable compound for in vitro studies.[2][3][4][5][6] Bioassays for PGF2alpha-1,9-lactone are essential for understanding its biological activity and for the development of new therapeutics. However, like many cell-based assays, achieving reproducible results can be challenging. This guide will address common issues and provide solutions to enhance the consistency of your findings.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Section 1: Reagent Handling and Preparation

Q1: My PGF2alpha-1,9-lactone stock solution seems to have lost activity. What is the proper way to handle and store it to ensure stability?

A1: Proper handling and storage of PGF2alpha-1,9-lactone are critical for maintaining its bioactivity.

  • Storage: PGF2alpha-1,9-lactone should be stored at -20°C.[2] At this temperature, it is stable for at least four years.

  • Solubility: This compound is soluble in organic solvents such as DMF, DMSO, and ethanol.[3] It is poorly soluble in aqueous solutions like PBS.[3]

  • Stock Solution Preparation: To prepare a stock solution, dissolve the crystalline solid in an appropriate organic solvent. For example, it is soluble in ethanol at over 100 mg/ml, in DMSO at over 10 mg/ml, and in DMF at over 20 mg/ml.[3]

  • Working Dilutions: When preparing working dilutions for your bioassay, it is crucial to minimize the final concentration of the organic solvent in your cell culture medium, as high concentrations can be toxic to cells. It is recommended to keep the final solvent concentration below 0.5%.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to degradation. Aliquot the stock solution into smaller, single-use volumes before freezing.

Q2: I am observing high variability between replicate wells. Could the solvent used to dissolve the lactone be the issue?

A2: Yes, the choice of solvent and its final concentration in the assay can significantly impact variability.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of the same concentration of the solvent used to dissolve the lactone, but without the compound itself. This will help you differentiate between the effects of the lactone and the solvent.

  • Solvent Toxicity: High concentrations of solvents like DMSO can be cytotoxic and affect cell signaling pathways, leading to inconsistent results. Perform a solvent toxicity test to determine the maximum concentration your cells can tolerate without adverse effects.

  • Precipitation: Due to its low aqueous solubility, PGF2alpha-1,9-lactone may precipitate when diluted into your aqueous cell culture medium.[3] Visually inspect your diluted solutions for any signs of precipitation. If precipitation occurs, you may need to adjust your dilution scheme or use a different solvent.

Section 2: Assay Performance and Optimization

Q3: The signal-to-noise ratio in my assay is very low, making it difficult to detect a response. How can I improve this?

A3: A low signal-to-noise ratio can be caused by several factors. Here are some troubleshooting steps:

  • Cell Health and Density: Ensure your cells are healthy and in the exponential growth phase. The number of cells seeded per well should be optimized to provide a robust signal without being overgrown at the end of the experiment.

  • Incubation Time: The incubation time with PGF2alpha-1,9-lactone may need to be optimized. A time-course experiment can help determine the optimal duration to observe the desired biological response.

  • Reagent Quality: Use high-quality reagents and ensure they are not expired.[7] The quality of your cell culture medium and serum can significantly impact cell health and responsiveness.[8]

  • Assay-Specific Parameters: Review the parameters of your specific assay (e.g., wavelength for absorbance readings, concentration of detection reagents). Ensure these are optimal for your experimental setup.[7]

Q4: I am seeing a significant "edge effect" in my 96-well plates, where the outer wells behave differently from the inner wells. How can I mitigate this?

A4: The edge effect is a common problem in plate-based assays, often caused by evaporation and temperature gradients.[9]

  • Plate Hydration: To minimize evaporation, you can fill the outer wells with sterile water or PBS. This helps to create a more humid environment within the plate.

  • Incubation Conditions: Ensure your incubator has good humidity and temperature control.[10] Avoid placing plates directly on hot or cold surfaces.

  • Data Exclusion: As a best practice, many researchers avoid using the perimeter wells for experimental samples and instead use them for controls or leave them empty.[9]

Section 3: Data Analysis and Interpretation

Q5: My dose-response curves are inconsistent between experiments. What are the potential sources of this variability?

A5: Inconsistent dose-response curves are a common challenge in bioassays and can stem from multiple sources.

  • Biological Variability: Cell lines can change over time with increasing passage number.[10] It is crucial to use cells within a consistent and low passage number range. Cell line authentication is also critical to ensure you are working with the correct cells.[11]

  • Technical Variability: Pipetting errors can introduce significant variability.[9] Ensure your pipettes are calibrated regularly and use proper pipetting techniques.

  • Reagent Consistency: Batch-to-batch variation in reagents, especially serum, can affect cell growth and response.[8] It is advisable to test new lots of critical reagents before use in large-scale experiments.

  • Experimental Controls: Always include positive and negative controls in your assays. A positive control (e.g., PGF2α) can help to ensure that the cellular response pathway is functioning correctly.

Key Protocols & Workflows

To assist you in setting up a reproducible PGF2alpha-1,9-lactone bioassay, here is a generalized workflow and a step-by-step protocol for a cell-based assay.

General Bioassay Workflow

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent & Compound Preparation CellSeeding Cell Seeding ReagentPrep->CellSeeding CellCulture Cell Culture & Maintenance CellCulture->CellSeeding CompoundTreatment Compound Treatment CellSeeding->CompoundTreatment Incubation Incubation CompoundTreatment->Incubation AssayReadout Assay Readout Incubation->AssayReadout DataCollection Data Collection AssayReadout->DataCollection DataAnalysis Data Analysis & Interpretation DataCollection->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General workflow for a PGF2alpha-1,9-lactone bioassay.

Step-by-Step Protocol for a Cell-Based Assay
  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at the optimized density in complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of PGF2alpha-1,9-lactone in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed the tolerated level.

  • Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted PGF2alpha-1,9-lactone and control solutions to the respective wells.

    • Include wells with vehicle control, positive control (if available), and untreated cells.

  • Incubation:

    • Incubate the plate for the optimized duration at 37°C in a humidified incubator with 5% CO2.

  • Assay Readout:

    • Perform the assay readout according to your specific protocol (e.g., measure changes in a second messenger, gene expression, or cell viability).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate relevant parameters such as EC50 or IC50.

Data Presentation

Clear and organized data presentation is crucial for interpreting your results. Below is an example table for summarizing dose-response data.

Concentration (nM)Response (Normalized to Vehicle)Standard Deviation
0 (Vehicle)1.000.05
10.950.07
100.820.06
1000.650.08
10000.400.05
100000.250.04

Visualizing Sources of Variability

The following diagram illustrates potential sources of variability in a cell-based bioassay. Addressing each of these factors can significantly improve the reproducibility of your experiments.

Variability_Sources cluster_biological Biological Factors cluster_technical Technical Factors cluster_reagent Reagent Factors AssayVariability Assay Variability CellLine Cell Line Integrity (Passage, Authentication) AssayVariability->CellLine CellHealth Cell Health & Viability AssayVariability->CellHealth Pipetting Pipetting Accuracy AssayVariability->Pipetting PlateEffects Plate Edge Effects AssayVariability->PlateEffects Incubation Incubation Conditions AssayVariability->Incubation CompoundStability Compound Stability AssayVariability->CompoundStability ReagentQuality Reagent Quality (Media, Serum) AssayVariability->ReagentQuality

Caption: Potential sources of variability in cell-based assays.

By systematically addressing the points outlined in this guide, you can enhance the reproducibility of your PGF2alpha-1,9-lactone bioassays and generate more reliable and impactful scientific data.

References

  • Prostaglandin F2alpha - Wikipedia. (n.d.). Retrieved from [Link]

  • Why can't I get reproducible results in cell based assays? - ResearchGate. (2021, January 16). Retrieved from [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Troubleshooting - BioAssay Systems. (n.d.). Retrieved from [Link]

  • Achieving Consistency and Reproducibility in Cell-Based Research - American Laboratory. (2008, December 5). Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). Retrieved from [Link]

Sources

Validation & Comparative

clinical validation of PGF2alpha-1,9-lactone as a cardiovascular disease marker

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Clinical & Analytical Validation of PGF2


 Species in Cardiovascular Disease 

Executive Summary

This guide addresses the clinical and analytical validation of Prostaglandin F2


 (PGF2

) species, specifically clarifying the distinct roles of PGF2

-1,9-lactone
versus the established cardiovascular disease (CVD) biomarker 8-iso-PGF2

(8-isoprostane).[1]

Critical Distinction:

  • 8-iso-PGF2

    
    :  The "Gold Standard" biological marker for oxidative stress in CVD.[1] It is formed in vivo via non-enzymatic peroxidation of arachidonic acid.
    
  • PGF2

    
    -1,9-lactone:  A chemically stable, lipid-soluble internal ester of PGF2
    
    
    
    .[1] Its primary utility in clinical research is as a robust analytical standard or stable surrogate during mass spectrometry (LC-MS/MS) quantification, due to its resistance to plasma esterase hydrolysis.

This guide provides the protocols to validate PGF2


 biomarkers in clinical CVD studies, utilizing the 1,9-lactone form to ensure assay integrity.

Part 1: Comparative Analysis (Biomarker vs. Analytical Tool)

The following table contrasts the biological marker (8-iso-PGF2


) with the analytical validator (PGF2

-1,9-lactone).[1]
Feature8-iso-PGF2

(The CVD Marker)
PGF2

-1,9-lactone (The Validator)
Primary Role Clinical Biomarker: Indicates systemic oxidative stress, lipid peroxidation, and endothelial dysfunction.[1]Analytical Standard: Used for assay calibration, internal standardization, and stability testing.[1]
Formation Non-Enzymatic: Free radical attack on arachidonic acid (cell membrane phospholipids).[1]Chemical/Enzymatic: Internal esterification (lactonization) of PGF2

; often synthetic for lab use.[1]
CVD Relevance Elevated in atherosclerosis, heart failure, and reperfusion injury.[1] Directly correlates with plaque instability.Indirect: Ensures accurate measurement of PGF2

species by correcting for extraction losses/hydrolysis.
Stability Moderate; susceptible to ex vivo oxidation if not preserved with BHT/Indomethacin.[1]High: Resistant to hydrolysis by human plasma esterases (stable >20h at physiological pH).[1][2][3]
Specificity High for oxidative injury (distinct from COX-derived prostaglandins).[1]High chemical specificity as a reference standard.[1]

Part 2: Mechanistic Pathways & Biological Context[4]

To validate these markers, one must understand their origin. In CVD, Reactive Oxygen Species (ROS) drive the formation of isoprostanes.

Diagram 1: Oxidative Stress & PGF2 Lactonization Pathway

This diagram illustrates the parallel pathways: the biological generation of the CVD marker (8-iso) and the chemical formation of the lactone form used for analysis.

G cluster_clinical Clinical Relevance cluster_analytical Analytical Relevance AA Arachidonic Acid (Membrane Phospholipids) IsoP 8-iso-PGF2α (ACTIVE CVD MARKER) AA->IsoP Non-enzymatic Peroxidation PGF2a Prostaglandin F2α (Inflammatory Mediator) AA->PGF2a Cyclooxygenase (COX) ROS ROS / Free Radicals (Oxidative Stress in CVD) ROS->AA COX COX-1 / COX-2 (Enzymatic Pathway) Lactone PGF2α-1,9-lactone (STABLE ANALYTICAL FORM) PGF2a->Lactone Acidic pH / Lactonization (Sample Prep / Synthesis)

Caption: Pathway distinguishing the biological CVD marker (8-iso-PGF2


) from the chemically stable 1,9-lactone form.

Part 3: Experimental Protocol for Clinical Validation

This protocol describes the validation of a plasma PGF2


 assay for CVD patients, using PGF2

-1,9-lactone
as a quality control standard to ensure extraction efficiency and stability.
Methodology: LC-MS/MS Quantification in Plasma

Objective: Quantify 8-iso-PGF2


 (CVD marker) while using PGF2

-1,9-lactone to monitor hydrolysis and extraction recovery.

Reagents:

  • Biomarker Standard: 8-iso-PGF2

    
     (Cayman Chem #16350).[1]
    
  • Analytical Standard: PGF2

    
    -1,9-lactone (Cayman Chem #16130).[1]
    
  • Internal Standard (IS): 8-iso-PGF2

    
    -d4 (Deuterated).[1]
    

Step-by-Step Workflow:

  • Sample Collection & Preservation:

    • Collect whole blood into EDTA tubes containing Indomethacin (10 µM) and BHT (Butylated hydroxytoluene, 20 µM) to prevent ex vivo oxidation.[1]

    • Centrifuge at 1,500 x g for 10 min at 4°C. Separate plasma immediately.

  • Spiking (Validation Step):

    • Control Group: Spike plasma with known concentration of PGF2

      
      -1,9-lactone  (e.g., 500 pg/mL).[1]
      
    • Purpose: Because the 1,9-lactone is resistant to plasma esterases, it serves as a benchmark for extraction efficiency without being degraded by the matrix.

  • Solid Phase Extraction (SPE):

    • Acidify plasma to pH 3.0 using 1M HCl (Critical: Acidic pH promotes stability of PGF2

      
       species).
      
    • Load onto C18 SPE cartridges pre-conditioned with methanol and water.

    • Wash with water/methanol (95:5).

    • Elute with ethyl acetate containing 1% methanol.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).[1]

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: Negative Ion Mode (ESI-).[1]

      • Target (8-iso): MRM transition m/z 353

        
         193.
        
      • Validator (1,9-lactone): MRM transition m/z 335

        
         distinct fragments (loss of water).
        
  • Data Validation Logic:

    • Calculate recovery of the 1,9-lactone . If recovery < 80%, the extraction failed.

    • Since the 1,9-lactone is hydrolysis-resistant, any loss is purely physical (extraction), allowing you to distinguish between degradation (which affects 8-iso) and loss (which affects both).[1]

Diagram 2: Validation Workflow Logic

Workflow Sample CVD Patient Plasma (+ Indomethacin/BHT) SPE SPE Extraction (pH 3.0) Sample->SPE Spike Spike: PGF2α-1,9-lactone (Hydrolysis Control) Spike->SPE LCMS LC-MS/MS Analysis SPE->LCMS Result1 Quantify 8-iso-PGF2α (Bio-Signal) LCMS->Result1 Result2 Recover 1,9-lactone (QC Metric) LCMS->Result2 Result2->Result1 Normalizes

Caption: Workflow using PGF2


-1,9-lactone as a stable quality control spike to validate the quantification of the CVD marker.

Part 4: Clinical Data Interpretation

When validating these markers in a drug development context (e.g., testing an antioxidant drug), use the following reference ranges.

MarkerHealthy Control (Plasma)CVD / Heart FailureInterpretation
8-iso-PGF2

30 - 60 pg/mL> 100 pg/mLIndicates active oxidative stress and lipid peroxidation.[1] Correlates with NYHA class in heart failure.
PGF2

-1,9-lactone
Not naturally present*Recovered at ~100% of spikeUsed as spike.[1] High recovery confirms assay validity. Low recovery indicates extraction error.

*Note: Endogenous levels of the 1,9-lactone are negligible. It is primarily an exogenous tool for validation.

References

  • Basu, S. (2008). F2-isoprostanes in human health and diseases: from molecular mechanisms to clinical implications. Antioxidants & Redox Signaling. Link

  • Cayman Chemical. (n.d.). Prostaglandin F2

    
    -1,9-lactone Product Information. Cayman Chemical. Link
    
  • Morrow, J. D., et al. (1990). A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism.[1] Proceedings of the National Academy of Sciences. Link[1]

  • Milne, G. L., et al. (2007). Quantification of F2-isoprostanes as a biomarker of oxidative stress.[4][5] Nature Protocols. Link

  • Lipid Maps. (2024). Structure Summary: PGF2alpha-1,9-lactone (LMFA03010196).[1] Lipid Maps Structure Database. Link[1]

Sources

Confirming the Metabolic Fate of PGF2alpha-1,9-Lactone In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic journey of a therapeutic candidate is paramount to predicting its efficacy, duration of action, and potential side effects. This guide provides an in-depth technical comparison of the metabolic fate of Prostaglandin F2alpha-1,9-lactone (PGF2α-1,9-lactone) against its parent compound, PGF2α. We will delve into the experimental methodologies required to elucidate its biotransformation, supported by established data on prostaglandin metabolism.

PGF2α-1,9-lactone is a synthetically derived, lipid-soluble internal ester of PGF2α.[1][2] Its unique lactone structure renders it resistant to hydrolysis by plasma esterases, a key characteristic that distinguishes it from its parent prostaglandin.[1][2][3][4] This inherent stability suggests its potential as a prodrug, designed for a more sustained release and action of PGF2α in vivo. In contrast to the potent but transient effects of PGF2α, the lactone form exhibits significantly less vasoactivity and antifertility effects in its native state.[1]

The Metabolic Dichotomy: PGF2α vs. PGF2α-1,9-Lactone

The primary hypothesis surrounding the in vivo fate of PGF2α-1,9-lactone is that it undergoes a necessary enzymatic hydrolysis to release the active PGF2α, which then enters its well-documented metabolic cascade. The resistance of the 1,9-lactone to plasma esterases implies that this conversion likely occurs intracellularly or in specific tissues rich in carboxylesterases. This contrasts sharply with the rapid metabolism of exogenously administered PGF2α.

The metabolic pathway of PGF2α is a rapid and efficient process, primarily initiated in the lungs. The key enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), quickly oxidizes the C-15 hydroxyl group, a critical step in the deactivation of the prostaglandin.[5][6] This is followed by the reduction of the C-13,14 double bond, leading to the formation of 13,14-dihydro-15-keto-PGF2α (PGFM), the major circulating metabolite.[5][7][8] Further degradation through beta- and omega-oxidation results in the formation of shorter-chain dicarboxylic acids, which are then excreted in the urine.[5][6][9]

Below is a proposed metabolic pathway for PGF2α-1,9-lactone, illustrating its conversion to PGF2α and subsequent degradation.

G PGF2a_lactone PGF2α-1,9-lactone PGF2a PGF2α PGF2a_lactone->PGF2a Enzymatic Hydrolysis (e.g., Carboxylesterases) PGFM 13,14-dihydro-15-keto-PGF2α (PGFM) PGF2a->PGFM 15-PGDH & Reductase Tetranor Tetranor Metabolites PGFM->Tetranor β- & ω-oxidation Excretion Urinary Excretion Tetranor->Excretion

Caption: Proposed metabolic pathway of PGF2alpha-1,9-lactone.

Experimental Strategies for Metabolic Confirmation

To rigorously validate the metabolic fate of PGF2α-1,9-lactone, a multi-pronged experimental approach is essential. This involves in vivo animal studies coupled with advanced analytical techniques for metabolite identification and quantification.

In Vivo Study Design

A robust in vivo study in a relevant animal model (e.g., rat, rabbit) is the cornerstone of metabolic investigation.

Experimental Workflow:

G cluster_0 In Vivo Administration cluster_1 Sample Collection cluster_2 Analysis Test_Group Test Group: PGF2α-1,9-lactone Blood Blood (Plasma) Test_Group->Blood Urine Urine Test_Group->Urine Tissues Tissues (optional) Test_Group->Tissues Control_Group Control Group: PGF2α Control_Group->Blood Control_Group->Urine Control_Group->Tissues Extraction Solid Phase Extraction Blood->Extraction Urine->Extraction Tissues->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Metabolite Profiling & Quantification LCMS->Data

Caption: Workflow for in vivo metabolic study of PGF2alpha-1,9-lactone.

Detailed Protocol: In Vivo Administration and Sample Collection

  • Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats). House animals under standard conditions with ad libitum access to food and water.

  • Acclimatization: Allow a one-week acclimatization period before the study commences.

  • Grouping: Divide animals into two groups: a test group receiving PGF2α-1,9-lactone and a control group receiving PGF2α.

  • Dosing: Administer the compounds intravenously or intraperitoneally at a predetermined dose.

  • Sample Collection:

    • Blood: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into EDTA-containing tubes. Centrifuge immediately to separate plasma and store at -80°C.

    • Urine: House animals in metabolic cages for urine collection over a 24-hour period. Store urine samples at -80°C.

Analytical Methodologies for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of prostaglandins and their metabolites.

Detailed Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Thaw plasma and urine samples on ice.

    • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. A C18 cartridge is typically used for this purpose.

    • Elute the analytes with an organic solvent (e.g., methanol, acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component with a low concentration of formic acid (for protonation) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

    • Develop a Multiple Reaction Monitoring (MRM) method for the targeted quantification of PGF2α-1,9-lactone, PGF2α, PGFM, and other potential tetranor metabolites. This involves selecting specific precursor-to-product ion transitions for each analyte.

Comparative Data Analysis and Expected Outcomes

The data obtained from the LC-MS/MS analysis will allow for a direct comparison of the pharmacokinetic profiles and metabolic pathways of PGF2α-1,9-lactone and PGF2α.

Table 1: Expected Pharmacokinetic Parameters

ParameterPGF2α-1,9-lactonePGF2αRationale
Appearance in Plasma Slower appearance of PGF2α and its metabolitesRapid appearance of PGF2α and PGFMLactone hydrolysis is the rate-limiting step.
Half-life (t½) of Parent LongerVery shortResistance to plasma esterases vs. rapid enzymatic degradation.
Metabolite Profile Initial detection of the lactone, followed by a gradual increase in PGF2α and PGFM.Rapid formation of PGFM, which becomes the dominant species.Reflects the prodrug nature of the lactone.
Urinary Metabolites Predominantly tetranor metabolites of PGF2α.Predominantly tetranor metabolites of PGF2α.The ultimate metabolic fate is expected to be the same following conversion.

Table 2: Comparison of Analytical Methodologies for Prostaglandin Analysis

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation.High sensitivity, high specificity, allows for simultaneous quantification of multiple analytes.Requires expensive instrumentation and skilled operators.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass-based detection.High resolution and sensitivity.Requires derivatization of the analytes, which can be time-consuming.
ELISA Immuno-based detection using specific antibodies.High throughput, relatively inexpensive.Prone to cross-reactivity, may not distinguish between closely related metabolites.

Conclusion

The in vivo metabolic fate of PGF2α-1,9-lactone is hypothesized to be a two-step process: a rate-limiting hydrolysis to the active PGF2α, followed by the well-established and rapid metabolic degradation of the parent prostaglandin. This guide provides a comprehensive framework for researchers to experimentally confirm this pathway. By employing rigorous in vivo study designs and sensitive analytical techniques like LC-MS/MS, a clear understanding of the pharmacokinetics and biotransformation of PGF2α-1,9-lactone can be achieved. This knowledge is crucial for the rational design and development of prostaglandin-based therapeutics with improved pharmacokinetic profiles and targeted delivery.

References

  • Granström, E., & Samuelsson, B. (1971). On the metabolism of prostaglandin F2alpha in female subjects. The Journal of biological chemistry, 246(21), 6691–6701.
  • Bundy, G. L., Lincoln, F. H., Nelson, N. A., Pike, J. E., & Schneider, W. P. (1971). Novel prostaglandin syntheses. Annals of the New York Academy of Sciences, 180, 76–90.
  • ResearchGate. The first synthesized prostaglandin lactones, PGF2α-1,9- and PGF2α-1,15-lactones. Available from: [Link]

  • Tănase, C., Pintilie, L., & Tănase, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International journal of molecular sciences, 22(4), 1572. Available from: [Link]

  • Thompson, F. N., Page, R. D., Cook, C. B., & Caudle, A. B. (1987). Prostaglandin F2 alpha metabolite levels in normal and uterine-infected postpartum cows.
  • Sakamoto, Y., Kushiro, M., & Nakajima, T. (1980). Prostaglandin F2 alpha metabolites in plasma and urine during pseudopregnancy in the rabbit. Prostaglandins and medicine, 5(3), 227–234.
  • Brumsted, J. R., Chapitis, J., Deaton, J. L., Riddick, D. H., & Gibson, M. (1989). Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro. Fertility and sterility, 52(5), 769–773.
  • Granström, E. (1978). Profiles of prostaglandin metabolites in the human circulation. Identification of late-appearing, long-lived products. Prostaglandins, 15(1), 13–26.
  • ResearchGate. (PDF) Major Urinary Metabolites of 6-Keto-Prostaglandin F2α in Mice. Available from: [Link]

Sources

A Comparative Guide to Elucidating the Role of PGF2alpha-1,9-Lactone: A Genetic Knockout-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise role of every metabolite in a signaling cascade is paramount. Prostaglandin F2alpha (PGF2α) is a well-characterized lipid mediator involved in a plethora of physiological and pathological processes, including inflammation, uterine contraction, and luteolysis.[1][2] However, the function of its stable, internal ester, PGF2alpha-1,9-lactone, remains enigmatic. This guide provides a comprehensive comparison of methodologies to confirm the biological role of this specific lactone, with a primary focus on the definitive approach of genetic knockout models. We will delve into the causality behind experimental choices, provide actionable protocols, and contrast the genetic approach with alternative pharmacological and biochemical strategies.

The Central Question: Is PGF2alpha-1,9-Lactone a Unique Signaling Molecule?

PGF2alpha-1,9-lactone is a lipid-soluble derivative of PGF2α that is notably resistant to hydrolysis by plasma esterases.[3][4][5] This stability suggests it may have a sustained or distinct biological activity compared to its rapidly metabolized precursor. While it exhibits little of the classic antifertility and vasoactivity associated with PGF2α, this does not preclude a unique function through a different receptor or pathway.[3][4][5] To dissect its specific role, we must employ methods that can isolate its function from that of PGF2α.

The primary challenge in studying PGF2alpha-1,9-lactone is that the enzyme responsible for its synthesis from PGF2α has not yet been definitively identified. For the purpose of this guide, we will refer to this hypothetical enzyme as PGF2α Lactonase (PGFAL) . The elucidation of the lactone's function, therefore, begins with the identification of the PGFAL gene, followed by the generation of a specific knockout model.

The PGF2α Signaling Pathway: A Foundation for Investigation

Before exploring methodologies to study the lactone, it is crucial to understand the known signaling pathway of its precursor, PGF2α. PGF2α primarily acts by binding to the G-protein coupled prostaglandin F2α receptor (FP receptor).[1][6] This interaction activates multiple downstream signaling cascades, including the inositol phosphate pathway, Rho-mediated signaling, and the T-cell factor/beta-catenin pathway.[6][7]

PGF2alpha_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds PLC Phospholipase C (PLC) FP_Receptor->PLC Activates Rho Rho FP_Receptor->Rho Activates Beta_Catenin β-catenin Signaling FP_Receptor->Beta_Catenin Activates (FPB isoform) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cell_Rounding Cell Rounding Rho->Cell_Rounding Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Known signaling pathways of PGF2alpha.

A key hypothesis is that PGF2alpha-1,9-lactone may either interact with a different receptor or modulate the activity of the FP receptor in a unique manner.

Methodology Comparison: Uncovering the Lactone's Role

MethodologyPrimary ApplicationStrengthsWeaknesses
Genetic Knockout (CRISPR-Cas9) Definitive function elucidationPermanent and specific gene deletion; allows for in vivo and in vitro studies; gold standard for determining necessity.Germline knockouts can be lethal; potential for off-target effects; requires identification of the target gene.
RNA Interference (RNAi) Transient gene knockdownRapid and high-throughput; allows for study of essential genes; tunable level of knockdown.Incomplete knockdown; transient effect; potential for off-target effects; delivery can be challenging in vivo.
Pharmacological Inhibition Pathway analysisReversible; dose-dependent; can be used in vivo and in vitro.Lack of specific inhibitors for many enzymes; potential for off-target effects; may not distinguish between related enzyme isoforms.
Exogenous Application & Metabolomics Sufficiency and pathway identificationDirectly tests the effect of the molecule; can identify downstream targets and metabolites.May not reflect physiological concentrations or localization; does not prove necessity.

The Gold Standard: Genetic Knockout of the Hypothetical PGFAL

A genetic knockout model provides the most unambiguous evidence for the function of a gene and its product. By completely ablating the gene responsible for producing PGF2alpha-1,9-lactone, we can observe the resulting phenotype and definitively link it to the absence of the lactone.

The CRISPR-Cas9 Workflow for PGFAL Knockout

The CRISPR-Cas9 system is a powerful tool for creating precise gene knockouts.[8][9] The workflow involves designing guide RNAs (sgRNAs) that direct the Cas9 nuclease to the target gene, creating a double-strand break, and allowing the cell's non-homologous end joining (NHEJ) repair mechanism to introduce frameshift mutations that ablate the gene.

CRISPR_Workflow cluster_design Phase 1: Design & Synthesis cluster_delivery Phase 2: Delivery & Selection cluster_validation Phase 3: Validation cluster_phenotype Phase 4: Phenotypic Analysis sgRNA_Design 1. sgRNA Design (Target PGFAL Exons) Vector_Construction 2. Vector Construction (sgRNA + Cas9) sgRNA_Design->Vector_Construction Transfection 3. Transfection (Cell Line) Vector_Construction->Transfection Selection 4. Clonal Selection Transfection->Selection Genotyping 5. Genotyping (PCR & Sequencing) Selection->Genotyping Protein_Analysis 6. Protein Analysis (Western Blot) Genotyping->Protein_Analysis Metabolite_Analysis 7. Metabolite Analysis (Mass Spectrometry) Protein_Analysis->Metabolite_Analysis Pheno_Assays 8. Phenotypic Assays Metabolite_Analysis->Pheno_Assays

Caption: Workflow for generating a PGFAL knockout cell line.

Experimental Protocol: Generating a PGFAL Knockout Cell Line

Objective: To create a stable cell line that does not produce PGF2alpha-1,9-lactone.

Materials:

  • HEK293T cells (or other relevant cell line)

  • Lipofectamine 3000

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (Addgene)

  • Oligonucleotides for sgRNA cloning

  • Puromycin

  • DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Antibody against PGFAL (if available)

  • Mass spectrometer for lipidomics analysis

Methodology:

  • sgRNA Design: Design two to three sgRNAs targeting an early exon of the hypothetical PGFAL gene using an online tool (e.g., CHOPCHOP).

  • Cloning: Anneal and clone the sgRNA oligonucleotides into the PX459 vector.

  • Transfection: Transfect the sgRNA-Cas9 vector into HEK293T cells using Lipofectamine 3000.

  • Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.

  • Clonal Isolation: After selection, dilute the cells to a single cell per well in a 96-well plate to grow clonal populations.

  • Validation:

    • Genotyping: Extract genomic DNA from each clone. Perform PCR with primers flanking the target site and sequence the PCR product to identify clones with frameshift mutations.

    • Protein Expression: If an antibody is available, perform a Western blot to confirm the absence of PGFAL protein.

    • Metabolite Analysis (Critical Step): Culture wild-type and knockout cells, stimulate with arachidonic acid or PGF2α, extract lipids, and perform LC-MS/MS to confirm the absence of PGF2alpha-1,9-lactone in the knockout cells. This is the ultimate validation of the model.

Alternative Methodologies: A Comparative Overview

While genetic knockout is the definitive approach, other methods can provide valuable, complementary information.

RNA Interference (RNAi)

RNAi uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to achieve a transient knockdown of the target gene's mRNA.[10][11][12] This approach is particularly useful if a full knockout of PGFAL is found to be embryonically lethal.

  • Causality: By reducing the amount of PGFAL mRNA, we can infer the function of the resulting protein and its metabolite.[13][14]

  • Experimental Insight: An RNAi approach would allow for a rapid assessment of the potential roles of the lactone in adult cells without the lengthy process of creating a stable knockout line. The transient nature allows for precise temporal control over the gene knockdown.

Pharmacological Inhibition

This strategy involves using small molecules to inhibit the activity of an enzyme. While there is no known specific inhibitor for our hypothetical PGFAL, we can inhibit upstream enzymes in the prostaglandin synthesis pathway, such as cyclooxygenases (COX) with NSAIDs.[2]

  • Causality: Inhibiting COX enzymes will block the production of PGH2, the precursor to all prostaglandins, thus preventing the formation of both PGF2α and its lactone.

  • Experimental Insight: While this approach is not specific to the lactone, it can be used to determine if any observed biological effect is dependent on the prostaglandin pathway in general. Comparing the effects of a COX inhibitor to a PGFAL knockout could help differentiate between the general roles of prostaglandins and the specific role of the lactone.

Exogenous Application and Metabolomic Profiling

This involves directly adding synthesized PGF2alpha-1,9-lactone to cell cultures or animal models and observing the effects.[15][16]

  • Causality: If the application of the lactone causes a specific cellular response (e.g., changes in gene expression, cell proliferation), it demonstrates that the molecule is sufficient to cause that effect.

  • Experimental Insight: This is a crucial experiment to run in parallel with the knockout model. For example, if a PGFAL knockout results in phenotype 'X', and adding back the lactone to these knockout cells rescues the phenotype, it provides strong evidence that the phenotype is indeed due to the absence of the lactone. Furthermore, applying the lactone to cells lacking the FP receptor can determine if it signals through this canonical pathway or an alternative one.

Synthesizing the Data: An Integrated Approach

Confirming the role of PGF2alpha-1,9-lactone requires a multi-faceted approach. The genetic knockout model serves as the central pillar of the investigation, proving the necessity of the lactone for a given biological function. The results from this model should be complemented and validated by RNAi for temporal control, pharmacological inhibitors for pathway context, and exogenous application to prove sufficiency and dissect the signaling mechanism.

By combining these powerful techniques, researchers can move from correlation to causation and definitively establish the role of this enigmatic lipid metabolite in health and disease, potentially uncovering new targets for therapeutic intervention.

References

  • Yasunari, K., et al. (2000). Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. PubMed. [Link]

  • Wikipedia. Prostaglandin F2alpha. [Link]

  • Regan, J. W., et al. (2004). Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor. PubMed. [Link]

  • Tenea, G. N. (2022). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules. [Link]

  • Kunapuli, S. P., et al. (2014). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. [Link]

  • Zelinski, M. B., et al. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology. [Link]

  • Wang, Y., et al. (2022). Effects of CRISPR/Cas9-mediated stearoyl-Coenzyme A desaturase 1 knockout on mouse embryo development and lipid synthesis. Reproductive Biology and Endocrinology. [Link]

  • van der Wel, T. (2021). Chemical tools to study lipid signaling. Scholarly Publications Leiden University. [Link]

  • Di Fiore, A., et al. (2012). Signaling Pathways Implicated in PGF2alpha Effects on Fgf2+/+ and Fgf2-/- Osteoblasts. Journal of Cellular Physiology. [Link]

  • Patrignani, P., & Tacconelli, S. (2005). RNA interference as a key to knockdown overexpressed cyclooxygenase-2 gene in tumour cells. British Journal of Cancer. [Link]

  • D'Auria, L., et al. (2023). Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques?. MDPI. [Link]

  • Li, Q., et al. (2023). CRISPR–Cas9 screening reveals microproteins regulating adipocyte proliferation and lipid metabolism. PNAS. [Link]

  • Wikipedia. RNA interference. [Link]

  • ResearchGate. Lipid Signaling Protocols. [Link]

  • ResearchGate. Lipid metabolism CRISPR-Cas9 KO screen identifies genes required for prostate cancer survival. [Link]

  • Ren, J. (2020). RNAi (RNA interference): the basics. YouTube. [Link]

  • Wikipedia. Lipid signaling. [Link]

  • Sezgin, E. (2017). Fluorescence Techniques to Study Lipid Dynamics. Cold Spring Harbor Perspectives in Biology. [Link]

  • Tsvetkov, P., et al. (2022). Discovery of putative tumor suppressors from CRISPR screens reveals rewired lipid metabolism in acute myeloid leukemia cells. Nature Communications. [Link]

  • ResearchGate. Future strategies of lipid metabolism research using CRISPR/Cas9 in this paper. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.